molecular formula C15H14ClNO2 B13025743 3-Chloro-4-((4-methylbenzyl)oxy)benzamide

3-Chloro-4-((4-methylbenzyl)oxy)benzamide

Cat. No.: B13025743
M. Wt: 275.73 g/mol
InChI Key: KKTAIDUYFSFPRO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((4-methylbenzyl)oxy)benzamide typically involves the reaction of 3-chloro-4-hydroxybenzamide with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((4-methylbenzyl)oxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-Chloro-4-((4-methylbenzyl)oxy)benzamide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 3-Chloro-4-((4-methylbenzyl)oxy)benzamide is not well-documented. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-((4-methylbenzyl)oxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a 4-methylbenzyl ether moiety makes it a valuable compound for various research applications .

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

3-chloro-4-[(4-methylphenyl)methoxy]benzamide

InChI

InChI=1S/C15H14ClNO2/c1-10-2-4-11(5-3-10)9-19-14-7-6-12(15(17)18)8-13(14)16/h2-8H,9H2,1H3,(H2,17,18)

InChI Key

KKTAIDUYFSFPRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)Cl

Origin of Product

United States

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